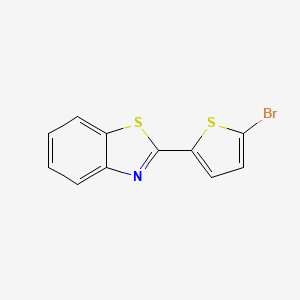

2-(5-Bromothiophen-2-yl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-Bromothiophen-2-yl)-1,3-benzothiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Molecular Structure Analysis

The molecular structure of a compound similar to “this compound” has been reported . The compound was found to be nearly planar with the non-hydrogen atoms, and the nitrile group was oriented antiperiplanar with respect to the thiophene S atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to “this compound” have been reported . The compound was found to be a solid at room temperature, and it was recommended to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications

Therapeutic Potential and Anticancer Applications

Benzothiazole derivatives, including 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole, have been extensively studied for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, the 2-arylbenzothiazoles are potential antitumor agents, with some compounds already in clinical use for treating various diseases. These derivatives exhibit a versatile character by acting as ligands to various biomolecules, which has attracted significant interest from medicinal chemists for developing new therapies, especially for cancer treatment (Kamal et al., 2015).

Structural Modifications and Chemotherapeutics

Recent advancements in the structural modifications of benzothiazole scaffolds and their conjugates have led to the development of new antitumor agents. These derivatives have shown promising biological profiles and synthetic accessibility, making them attractive candidates for potential chemotherapeutics (Ahmed et al., 2012). Moreover, heterocyclic derivatives bearing the benzothiazole moiety have undergone extensive in vitro and in vivo screening to explore their structure–activity relationships (SAR), mechanisms, pharmacokinetics, and clinical use, highlighting the future therapeutic applications of these compounds in cancer chemotherapy.

Importance in Medicinal Chemistry

Benzothiazole derivatives are recognized for their various pharmacological activities, such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This broad spectrum of activities, coupled with less toxic effects and enhanced activities upon modification, underscores the importance of the benzothiazole scaffold in medicinal chemistry. The presence of benzothiazole ring-containing compounds in various pharmacological agents demonstrates their rapid development and interest within the medicinal chemistry community (Bhat & Belagali, 2020).

Comprehensive Review on Medicinal Applications

A comprehensive review on the developments of benzothiazole-based molecules in medicinal chemistry has highlighted their broad spectrum of pharmacological activity. This includes anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents. Such diversity in pharmacological properties indicates that benzothiazole derivatives are of undoubted interest, with several BTA-based compounds being used in clinical practice to treat various diseases, showcasing the potential for future drug design and development (Keri et al., 2015).

Safety and Hazards

The safety data sheet for a compound similar to “2-(5-Bromothiophen-2-yl)-1,3-benzothiazole” indicates that it should be used for R&D purposes only and not for medicinal, household or other use . It also provides precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may interact with multiple targets .

Mode of Action

It’s worth noting that thiophene derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which thiophene derivatives often participate in, is a key process in the synthesis of many organic compounds .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(5-bromothiophen-2-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNS2/c12-10-6-5-9(14-10)11-13-7-3-1-2-4-8(7)15-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBLWPNBTNYBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2956510.png)

![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2956514.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)

![3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)

![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)

![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2956526.png)

![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2956533.png)